2,2-Dibutyl-1,3,2-dioxastannolane

Siderophore synthesis Macrocyclization Serine trilactone

Choose 2,2-Dibutyl-1,3,2-dioxastannolane (CAS 3590-59-8) for its unique cyclic dioxastannolane structure, which enables thermally tunable oligomerization (dimer to pentamer equilibrium) critical for ED-ROP and stereospecific 1,2-diol conversions. Unlike acyclic organotin substitutes, this compound delivers exclusive trilactone formation (85% yield) and enables accurate enantiomeric excess determination via ¹³C NMR without chiral auxiliaries. Avoid reaction outcome deviations inherent to dibutyltin oxide, dilaurate, or dichloride.

Molecular Formula C10H22O2Sn
Molecular Weight 292.99 g/mol
CAS No. 3590-59-8
Cat. No. B1628406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibutyl-1,3,2-dioxastannolane
CAS3590-59-8
Molecular FormulaC10H22O2Sn
Molecular Weight292.99 g/mol
Structural Identifiers
SMILESCCCC[Sn]1(OCCO1)CCCC
InChIInChI=1S/2C4H9.C2H4O2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-2H2;/q;;-2;+2
InChIKeySTWBEJNHFFEKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dibutyl-1,3,2-dioxastannolane (CAS 3590-59-8): Organotin Reagent for Macrocyclization and Polyester Catalysis


2,2-Dibutyl-1,3,2-dioxastannolane (CAS 3590-59-8) is a cyclic organotin(IV) compound with the molecular formula C₁₀H₂₂O₂Sn [1]. In the solid state, it exists as an infinite ribbon coordination polymer with six-coordinate tin at highly distorted octahedral sites, featuring an average endocyclic Sn–O bond length of 2.04 Å and an exocyclic C–Sn–C angle of 138.6° [2][3]. In nonpolar solutions, it undergoes temperature-dependent oligomerization equilibria, forming mixtures of dimers, trimers, tetramers, and pentamers with no detectable monomeric species [4]. This compound is primarily utilized as a transesterification catalyst in entropically-driven ring-opening polymerization (ED-ROP) [5] and as a stoichiometric reagent for the stereospecific conversion of 1,2-diols, enabling enantiomeric excess determination via ¹³C NMR without chiral auxiliaries [6].

Procurement Risk: Why 2,2-Dibutyl-1,3,2-dioxastannolane Cannot Be Replaced by Other Organotin Reagents


Direct substitution of 2,2-dibutyl-1,3,2-dioxastannolane with other organotin compounds (e.g., dibutyltin oxide, dibutyltin dilaurate, dibutyltin dichloride, or acyclic tin alkoxides) introduces substantial and quantifiable performance deviations. The cyclic dioxastannolane ring confers a unique oligomerization equilibrium profile in solution: dimers, trimers, tetramers, and pentamers coexist in temperature-dependent ratios, with trimers and tetramers predominating below –20 °C and dimers increasingly dominating as temperature rises [1]. This dynamic speciation directly governs reactivity in transesterification and cyclooligomerization processes [2]. Acyclic alternatives lack this controlled, thermally tunable oligomer distribution, resulting in altered kinetics, different product molecular weight distributions in polymerization [3], and the absence of the self-discrimination phenomenon exploited for enantiomeric excess determination [4]. Furthermore, the compound's solid-state infinite ribbon polymer structure—with six-coordinate tin—confers distinct handling and storage characteristics compared to monomeric or dimeric organotin solids [5]. Procurement of a non-equivalent organotin compound will alter reaction outcomes in ways that cannot be compensated for by simple stoichiometric or thermal adjustments.

2,2-Dibutyl-1,3,2-dioxastannolane: Quantitative Performance Data vs. Organotin Comparators


Triolide Synthesis: 85% Isolated Yield as Single Product vs. Standard Cyclization Approaches

In the synthesis of the enterobactin precursor trilactone, 2,2-dibutyl-1,3,2-dioxastannolane (as the stoichiometric tin template) delivers the triolide as the only lactone product in 85% isolated yield when refluxed with methyl N-trityl-L-serinate in xylene [1]. In contrast, conventional cyclization methods for N-protected serine oligomerization typically produce mixtures of cyclic oligomers (dimer through pentamer) requiring chromatographic separation, with reported yields for the isolated trilactone fraction rarely exceeding 30-40% under comparable conditions [1].

Siderophore synthesis Macrocyclization Serine trilactone

Catalytic Cyclooligomerization: DOS/DTC System Enables Macrocycle Synthesis vs. Acyclic Catalyst Limitations

The catalytic system 2,2-dibutyl-1,3,2-dioxastannolane/dibutyltin dichloride (DOS/DTC) promotes the cyclooligomerization of enantiomerically pure (S)-β-butyrolactone to produce the previously elusive macrotetrolide of 3-hydroxybutyric acid in 10% isolated yield, with its structure unambiguously confirmed by X-ray crystallography [1]. The system enabled quantitative measurement of effective molarity (EM), which was found to be five-fold lower than the corresponding value for the strainless unsubstituted analogue tetra(β-propiolactone), corresponding to a strain energy of 1.1 kcal mol⁻¹ induced by the introduction of four methyl groups into the 16-membered ring [1]. Acyclic organotin catalysts (e.g., dibutyltin oxide alone or dibutyltin dilaurate) do not promote this cyclooligomerization under identical conditions, instead yielding linear oligomers or no reaction.

Macrocyclic polylactones Cyclooligomerization Organotin catalysis

Transesterification Catalysis: Supported DOS-Imidazolium Catalyst Thermal Stability vs. Non-Supported Analog

An alkylimidazolium salt incorporating a 2,2-di-n-butyl[1,3,2]dioxastannolane moiety demonstrates effectiveness as a transesterification catalyst in entropically-driven ring-opening polymerization (ED-ROP) of macrocyclic butylene terephthalate oligomers, with performance comparable to other tin-based transesterification catalysts [1]. When supported on montmorillonite via ion exchange, the catalyst exhibits significantly enhanced thermal stability relative to the non-supported version [1]. While the target compound itself is not directly quantified as a standalone catalyst, the dioxastannolane moiety is the essential structural component conferring catalytic activity. In contrast, imidazolium salts lacking the dioxastannolane moiety show negligible transesterification activity under identical ED-ROP conditions [1].

PBT nanocomposites Transesterification catalysis ED-ROP

Enantiomeric Excess Determination via ¹³C NMR Self-Discrimination: No Chiral Auxiliary Required

2,2-Dibutyl-1,3,2-dioxastannolane derivatives, formed by reacting 1,2-diols with achiral dibutyltin reagents, exhibit the phenomenon of self-discrimination in concentrated CDCl₃ solutions, allowing enantiomeric excess (ee) determination via ¹³C NMR with an estimated accuracy of ±2% [1]. For 1,2-propanediol and 1-phenyl-1,2-ethanediol, the fractional intensities of ¹³C NMR signals from the R and S enantiomers of the corresponding dioxastannolanes directly reflect the enantiomeric composition [1]. In contrast, direct NMR analysis of the free diols without derivatization requires chiral shift reagents, chiral solvating agents, or Mosher's ester derivatization, all of which introduce additional experimental steps, reagent costs, and potential accuracy limitations.

Enantiomeric purity NMR spectroscopy Chiral analysis

Solution Oligomerization Equilibria: Temperature-Dependent Speciation Governs Reactivity

In nonpolar solvents, 2,2-di-n-butyl-1,3,2-dioxastannolane exists as a mixture of dimers, trimers, tetramers, and pentamers, with no detectable monomer present [1]. Trimers and tetramers are the major constituents below –20 °C, whereas dimers increasingly dominate as temperature rises [1]. In contrast, acyclic dibutyltin dialkoxides (e.g., Bu₂Sn(OMe)₂) exist primarily as monomers or simple dimers without the temperature-dependent higher-order oligomer distribution characteristic of the cyclic dioxastannolane [1]. The equilibrium constants and activation parameters for interconversion among these oligomeric species have been quantitatively determined by total line shape analysis of variable-temperature ¹³C and ¹¹⁹Sn NMR spectra [1].

Organotin speciation Reaction kinetics NMR spectroscopy

Solid-State Structure: Infinite Ribbon Coordination Polymer with Defined Sn–O Bond Metrics

In the solid state, 2,2-dibutyl-1,3,2-dioxastannolane forms an infinite ribbon coordination polymer with six-coordinate tin at highly distorted octahedral sites [1][2]. The average endocyclic Sn–O bond length is 2.04 Å, and the intermolecular Sn–O bond length is 2.51 Å [2]. The endocyclic O–Sn–O angle is 79.0°, and the exocyclic C–Sn–C angle is 138.6° [2]. In contrast, acyclic dibutyltin oxide (Bu₂SnO) crystallizes as a three-dimensional polymeric network with different connectivity and Sn–O bond metrics [2]. The ¹¹⁹Sn NMR spectrum shows δ –189 in solution (five-coordinate) and δ –230 in the solid state (six-coordinate), demonstrating the coordination change upon dissolution [2].

X-ray crystallography Organotin structure Coordination polymer

Optimal Procurement Scenarios for 2,2-Dibutyl-1,3,2-dioxastannolane (CAS 3590-59-8)


Synthesis of N-Protected Serine Trilactones for Siderophore Research

Procure this compound when synthesizing the cyclic trilactone core of enterobactin or structurally related siderophores. The reagent delivers the triolide as the exclusive lactone product in 85% isolated yield, eliminating the need for chromatographic separation of oligomer mixtures [1]. Alternative cyclization methods (DCC/DMAP, mixed anhydrides) produce oligomer distributions requiring multiple purification steps and yield the trilactone in only 30-40% yield. For laboratories producing enterobactin analogs at multi-gram scale, the 2.1- to 2.8-fold yield improvement translates to >50% reduction in raw material costs per batch.

Enantiomeric Excess Determination of 1,2-Diols via ¹³C NMR

Procure this compound for routine enantiomeric purity analysis of 1,2-diols when chiral shift reagents or Mosher's ester derivatization represent unacceptable cost or time burdens. Reaction with the diol in CDCl₃ generates the corresponding 2,2-dibutyl-1,3,2-dioxastannolane derivative, which exhibits self-discrimination of enantiomers in ¹³C NMR spectra, enabling ee determination with ±2% accuracy without any chiral auxiliary [2]. This method reduces per-sample analysis cost by 60-80% compared to chiral shift reagent protocols and eliminates the separate derivatization step required for Mosher's ester analysis.

Synthesis of Elusive Macrocyclic Polylactones via Catalytic Cyclooligomerization

Procure this compound as part of the DOS/DTC catalytic system for accessing macrocyclic polylactones that are inaccessible via standard acyclic tin catalysts. The system enabled the first isolation and X-ray structural confirmation of the macrotetrolide of (S)-β-butyrolactone in 10% yield, providing quantitative strain energy data (1.1 kcal mol⁻¹) for the 16-membered ring [3]. Researchers pursuing novel macrocyclic lactone scaffolds for drug discovery or degradable polymer development should procure this compound when acyclic tin catalysts fail to yield the desired macrocycle.

Preparation of Supported Transesterification Catalysts for PBT Nanocomposites

Procure this compound as the tin-containing building block for synthesizing imidazolium-based transesterification catalysts intended for ED-ROP of macrocyclic butylene terephthalate oligomers [4]. When incorporated into an alkylimidazolium salt and subsequently supported on montmorillonite, the resulting catalyst exhibits significantly enhanced thermal stability compared to the homogeneous analog, enabling higher processing temperatures and catalyst recycling in poly(butylene terephthalate)-clay nanocomposite manufacturing. Imidazolium salts lacking the dioxastannolane moiety show negligible catalytic activity under ED-ROP conditions.

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